molecular formula C14H13N3S B1617090 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole CAS No. 75007-33-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

Cat. No. B1617090
CAS RN: 75007-33-9
M. Wt: 255.34 g/mol
InChI Key: ZYLGDSAPSSMRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, involves reactions like that of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, yielding a 71% yield .


Molecular Structure Analysis

X-ray crystallography reveals that molecules like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consist of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar.


Chemical Reactions Analysis

Studies of derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, show that these compounds can exhibit various photoreactions, such as excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer.

Scientific Research Applications

Corrosion Inhibition

One application of thiazole derivatives, including compounds similar to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole, is as corrosion inhibitors for metals like zinc in acidic environments. These derivatives have been found to exhibit significant protection efficiency, increasing with the concentration of the derivatives and behaving as mixed inhibitors (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).

Anticancer Activity

Thiazole derivatives, including related compounds, have shown potential in anticancer applications. These derivatives have been synthesized and evaluated for their effectiveness against cancer cells, demonstrating promising activities (Metwally, Abdelrazek, & Eldaly, 2016).

Synthesis of Novel Compounds

Research has focused on synthesizing novel thiazole derivatives, including those with pyrazole moieties, to explore their potential applications in various fields. These include synthesizing compounds for potential pharmacological activities (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).

Metal Complexes and Coordination Chemistry

Studies have also been conducted on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands. These studies focus on understanding the structures and properties of these complexes, which have implications in fields like catalysis and material science (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).

Antimicrobial Activity

Some thiazole derivatives, incorporating pyrazole moieties, have been found to exhibit antimicrobial activities. This opens up potential applications in the development of new antibacterial and antifungal agents (Al-Smaisim, 2012).

Photophysical and Photochemical Properties

Research into the photochemical properties of certain thiazole derivatives, including those related to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole, has been conducted. This includes studying their solvatochromic effects, aggregation behavior, and singlet oxygen generation, relevant to applications like photodynamic therapy (Ziminov, Sidunets, Fundamensky, Gurzhiy, & Ramsh, 2020).

Safety And Hazards

The safety data sheet for a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Given the biological activities of related compounds, future research could explore the potential of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole” and its derivatives in drug design and development .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-8-11(2)17(16-10)14-15-13(9-18-14)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGDSAPSSMRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225967
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

CAS RN

75007-33-9
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 5
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 6
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

Citations

For This Compound
1
Citations
AG Balya, AN Vasilenko, VS Brovarets… - Russian Journal of …, 2008 - Springer
N-(1-Chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to give derivatives of 5-amino-2-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.